molecular formula C16H9Cl3O3S B4883474 2-naphthyl 2,4,5-trichlorobenzenesulfonate CAS No. 6394-44-1

2-naphthyl 2,4,5-trichlorobenzenesulfonate

Cat. No.: B4883474
CAS No.: 6394-44-1
M. Wt: 387.7 g/mol
InChI Key: IACNFGAEKXILIE-UHFFFAOYSA-N
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Description

2-Naphthyl 2,4,5-trichlorobenzenesulfonate is an ester derivative of 2,4,5-trichlorobenzenesulfonic acid, where the sulfonic acid group is esterified with 2-naphthol. The parent sulfonic acid derivatives, such as sodium and potassium salts (e.g., Sodium 2,4,5-trichlorobenzenesulfonate, CAS 53423-65-7 ), are well-documented, with applications ranging from antimicrobial agents to components in optical materials . The esterification with bulky aromatic groups like 2-naphthyl likely influences solubility, thermal stability, and reactivity compared to smaller esters or salts.

Properties

IUPAC Name

naphthalen-2-yl 2,4,5-trichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3O3S/c17-13-8-15(19)16(9-14(13)18)23(20,21)22-12-6-5-10-3-1-2-4-11(10)7-12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACNFGAEKXILIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367644
Record name ST50779484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6394-44-1
Record name ST50779484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthyl 2,4,5-trichlorobenzenesulfonate typically involves the reaction of 2-naphthol with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-naphthyl 2,4,5-trichlorobenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The naphthyl group can be oxidized to form naphthoquinones.

    Reduction: The chlorine atoms can be reduced to form the corresponding dechlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ethanolamine, or thiourea in solvents like ethanol or dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted naphthyl benzenesulfonates.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dechlorinated naphthyl benzenesulfonates.

Scientific Research Applications

2-naphthyl 2,4,5-trichlorobenzenesulfonate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-naphthyl 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorine atoms and naphthyl group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Functional and Structural Insights

  • Aromatic vs. Alkyl Esters: Bulky aromatic esters (e.g., phenyl, naphthyl) likely reduce water solubility but enhance thermal stability compared to alkyl esters like cyanomethyl .
  • Anion Role in Materials: The 2,4,5-trichlorobenzenesulfonate anion in stilbazolium derivatives improves nonlinear optical performance, suggesting its utility in photonic devices .
  • Antimicrobial Activity : Chlorine substitution patterns in sulfonates correlate with efficacy against microbes, as seen in paint preservatives .

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